Agavoside I
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Overview
Description
Agavoside I is a steroidal saponin, a class of naturally occurring glycosides. It is derived from the Agave genus, particularly from Agave americana. Steroidal saponins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Agavoside I involves the extraction of the aglycone moiety from Agave plants, followed by glycosylation to attach the sugar moiety. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate the aglycone. Glycosylation is then carried out using glycosyl donors under acidic or basic conditions to form the glycosidic bond .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Agave plants. The process includes harvesting the plants, followed by mechanical and chemical extraction methods to isolate the desired compound. The extracted compound is then purified using chromatographic techniques to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Agavoside I undergoes various chemical reactions, including:
Oxidation: The aglycone moiety can be oxidized to form oxo derivatives.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions to release the aglycone and sugar moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic conditions using hydrochloric acid or enzymatic hydrolysis with glycosidases.
Major Products Formed
Oxidation: Oxo derivatives of the aglycone.
Reduction: Hydroxylated derivatives.
Substitution: Free aglycone and sugar moieties.
Scientific Research Applications
Agavoside I has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its role in plant defense mechanisms and its effects on various biological pathways.
Medicine: Investigated for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the production of natural sweeteners and as a foaming agent in beverages.
Mechanism of Action
Agavoside I exerts its effects through various molecular targets and pathways. It interacts with cell membranes, altering their permeability and affecting ion transport. It also inhibits certain enzymes, leading to the modulation of metabolic pathways. The compound’s saponin structure allows it to form complexes with cholesterol, disrupting cell membrane integrity and leading to cell lysis in certain pathogens .
Comparison with Similar Compounds
Similar Compounds
Agavoside A: Another steroidal saponin from Agave americana with similar biological activities.
Hecogenin: A steroidal sapogenin that serves as a precursor for the synthesis of steroidal drugs.
Diosgenin: A steroidal sapogenin used in the synthesis of corticosteroids and contraceptives.
Uniqueness of Agavoside I
This compound is unique due to its specific glycosidic linkage and the presence of a particular sugar moiety, which contributes to its distinct biological activities. Its ability to interact with cell membranes and enzymes sets it apart from other similar compounds .
Properties
CAS No. |
58572-17-1 |
---|---|
Molecular Formula |
C74H122O41 |
Molecular Weight |
1667.7 g/mol |
IUPAC Name |
(6R,7S,9S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5S,6R)-4-hydroxy-6-methyl-3,5-bis[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-10-one |
InChI |
InChI=1S/C74H122O41/c1-23(21-99-64-52(92)48(88)44(84)35(17-75)105-64)10-13-74(98)24(2)40-34(115-74)15-32-30-9-8-28-14-29(11-12-72(28,6)31(30)16-39(80)73(32,40)7)104-68-55(95)49(89)59(37(19-77)107-68)110-69-56(96)50(90)60(38(20-78)108-69)111-71-63(114-65-51(91)43(83)33(79)22-100-65)61(45(85)36(18-76)106-71)112-70-62(113-67-54(94)47(87)42(82)26(4)102-67)57(97)58(27(5)103-70)109-66-53(93)46(86)41(81)25(3)101-66/h23-38,40-71,75-79,81-98H,8-22H2,1-7H3/t23-,24+,25-,26-,27-,28+,29+,30?,31?,32?,33-,34?,35-,36-,37-,38-,40?,41-,42-,43+,44-,45-,46+,47+,48+,49-,50-,51-,52-,53+,54+,55-,56-,57+,58-,59+,60-,61+,62+,63-,64-,65+,66-,67-,68-,69+,70-,71+,72+,73-,74-/m1/s1 |
InChI Key |
CBAAURVXZXOKCC-LKICMATPSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@H]([C@H]2O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)O)O)O[C@H]4[C@@H]([C@H](O[C@H]([C@@H]4O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)O)O[C@H]7[C@H](O[C@H]([C@@H]([C@H]7O)O)O[C@H]8CC[C@]9([C@H](C8)CCC1C9CC(=O)[C@]2(C1CC1C2[C@@H]([C@](O1)(CC[C@@H](C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)C)CO)CO)CO)O)C)O)O)O |
Canonical SMILES |
CC1C2C(CC3C2(C(=O)CC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)C)OC2C(C(C(C(O2)C)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)OC2C(C(C(CO2)O)O)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O |
Origin of Product |
United States |
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